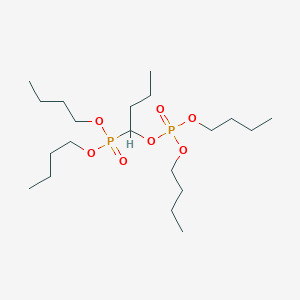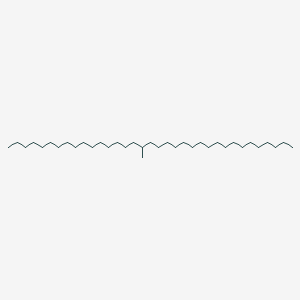
17-Methylpentatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methylpentatriacontane: is a long-chain hydrocarbon with the molecular formula C36H74 . It is a branched alkane, specifically a methyl-substituted pentatriacontane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the pentatriacontane backbone. This reaction is usually carried out in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These processes are conducted under high pressure and temperature to ensure complete saturation and the desired branching .
Análisis De Reacciones Químicas
Types of Reactions
17-Methylpentatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already fully reduced, they can participate in hydrogenation reactions to remove any unsaturation in the precursor molecules.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
17-Methylpentatriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in biological membranes and as a potential biomarker.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Mecanismo De Acción
The mechanism of action of 17-Methylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pentatriacontane: The parent compound without the methyl substitution.
Hexatriacontane: A similar long-chain hydrocarbon with one additional carbon atom.
Octatriacontane: Another long-chain hydrocarbon with two additional carbon atoms.
Uniqueness
17-Methylpentatriacontane is unique due to its specific branching, which can influence its physical properties such as melting point, solubility, and interaction with other molecules. This makes it particularly useful in applications where these properties are critical .
Propiedades
Número CAS |
56987-83-8 |
|---|---|
Fórmula molecular |
C36H74 |
Peso molecular |
507.0 g/mol |
Nombre IUPAC |
17-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-36(3)34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |
Clave InChI |
QLUGCBLRPGWWHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


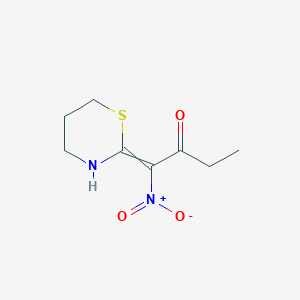
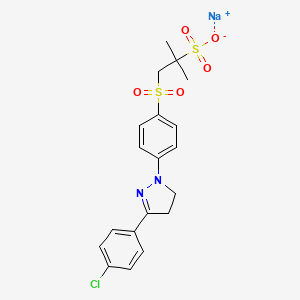
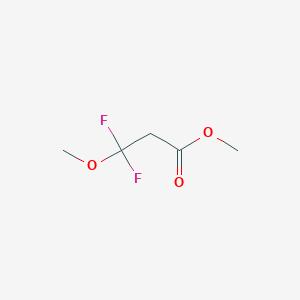

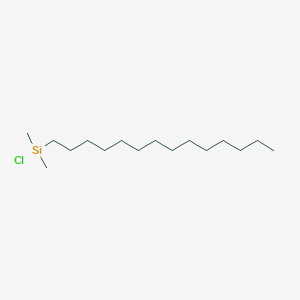
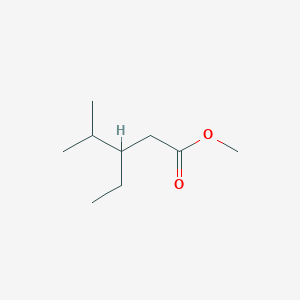
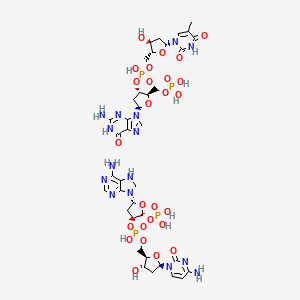
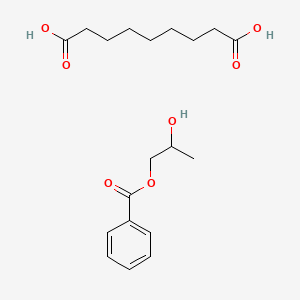
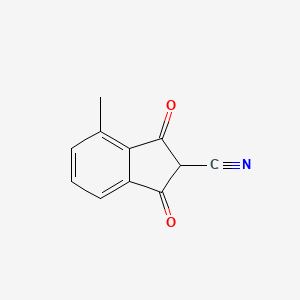

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)

